"physicochemical properties of 4-(allyloxy)-1H-indole-2-carboxylic acid"
"physicochemical properties of 4-(allyloxy)-1H-indole-2-carboxylic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 4-(allyloxy)-1H-indole-2-carboxylic acid
Abstract
4-(allyloxy)-1H-indole-2-carboxylic acid is a substituted indole derivative with potential applications in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation and analytical method development. This technical guide provides a comprehensive framework for the characterization of this molecule, presenting both predictive insights based on analogous structures and detailed, field-proven experimental protocols for determining its critical physicochemical parameters. The methodologies outlined herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Molecular Identity and Structural Attributes
The foundational step in characterizing any novel chemical entity is to establish its precise molecular identity. The structure of 4-(allyloxy)-1H-indole-2-carboxylic acid combines a core indole-2-carboxylic acid scaffold with an allyloxy functional group at the 4-position of the indole ring. This unique combination of a planar aromatic system, a carboxylic acid (an ionizable group), and a flexible ether linkage dictates its chemical behavior.
The IUPAC name for this compound is 4-(prop-2-en-1-yloxy)-1H-indole-2-carboxylic acid[1]. Its fundamental properties, derived from its structure, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | Calculated |
| Molecular Weight | 217.22 g/mol | Calculated |
| Chemical Structure | ![]() | - |
Predicted Physicochemical Profile
Prior to embarking on extensive laboratory work, in silico prediction and analysis of structurally similar compounds provide invaluable guidance. By examining analogues such as indole-2-carboxylic acid[2][3], 4-methoxy-1H-indole-2-carboxylic acid[4], and 4-benzyloxy-1H-indole-2-carboxylic acid[5], we can forecast the likely physicochemical landscape of our target molecule. The allyloxy group is expected to increase lipophilicity compared to the parent 4-hydroxyindole-2-carboxylic acid[6] but less so than a benzyloxy or phenoxy group[5][7].
| Parameter | Predicted Value / Range | Rationale & Key Considerations |
| pKa | 3.5 - 4.5 | The carboxylic acid is the primary acidic center. This range is typical for indole-2-carboxylic acids. The exact value is critical for predicting its charge state at physiological pH (7.4)[8]. |
| LogP | 2.0 - 3.0 | The parent indole-2-carboxylic acid has a LogP of ~2.3[2]. The allyloxy group will likely increase this value slightly. This parameter is a key indicator of lipophilicity and membrane permeability[9][10]. |
| Aqueous Solubility | Low to Moderate | Expected to be poorly soluble in neutral water due to the aromatic core and ether group, but solubility should increase significantly at pH values above its pKa due to the formation of the carboxylate salt[11]. |
| Stability | Moderate; Light & Air Sensitive | Indole derivatives are notoriously susceptible to oxidative and photolytic degradation. The presence of the electron-donating allyloxy group may influence the stability of the indole ring[12][13]. |
Experimental Characterization: A Strategic Workflow
A systematic experimental approach is required to validate predictions and generate robust data for regulatory and development purposes. The following workflow outlines the logical progression of key characterization studies.
Caption: General workflow for physicochemical characterization.
Experimental Protocols and Scientific Rationale
Determination of the Acid Dissociation Constant (pKa)
Principle: The pKa value defines the pH at which the compound exists in a 50:50 equilibrium between its neutral (acidic) and ionized (conjugate base) forms. This is arguably the most critical parameter as it governs solubility, lipophilicity (LogD), and absorption. Potentiometric titration is a robust and direct method for this determination[14].
Protocol: Potentiometric Titration
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Preparation: Accurately weigh ~10-20 mg of 4-(allyloxy)-1H-indole-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol/water) to ensure complete dissolution.
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Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0).
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Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).
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Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
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Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the curve[8][14].
Causality Behind Choices:
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Co-solvent: A co-solvent like methanol is necessary because the neutral form of the compound is expected to have low aqueous solubility.
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Standardized NaOH: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.
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Temperature Control: Acid-base equilibria are temperature-dependent; maintaining a constant temperature ensures the pKa value is determined under defined conditions.
Caption: Workflow for pKa determination by potentiometric titration.
pH-Dependent Aqueous Solubility
Principle: The solubility of an ionizable compound is highly dependent on the pH of the medium. For an acidic compound like this one, solubility will be lowest at low pH (when it is in its neutral, less polar form) and will increase dramatically as the pH rises above the pKa (due to the formation of the more polar, water-soluble carboxylate anion).
Protocol: Shake-Flask Method (Equilibrium Solubility)
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Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, and 9.0).
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Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached[15].
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Phase Separation: Centrifuge or filter the samples to separate the saturated solution from the excess solid.
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Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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pH Verification: Measure the final pH of each saturated solution to confirm it has not changed during the experiment.
Causality Behind Choices:
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Excess Solid: This is the defining feature of an equilibrium solubility measurement, ensuring the solution is truly saturated.
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Prolonged Agitation: This step is crucial to overcome kinetic barriers and reach true thermodynamic equilibrium. 24-48 hours is a standard duration[15].
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HPLC Quantification: HPLC provides the necessary specificity and sensitivity to accurately measure the compound's concentration, even in complex buffer matrices.
Lipophilicity (LogD)
Principle: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability and overall ADME properties. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) measures it at a specific pH, accounting for both neutral and ionized forms. For an ionizable drug, LogD at physiological pH (7.4) is the more relevant parameter[9][16].
Protocol: Shake-Flask Method for LogD₇.₄
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Solvent Preparation: Use n-octanol and a pH 7.4 phosphate buffer. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
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Sample Preparation: Prepare a stock solution of the compound in the pre-saturated buffer.
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Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated n-octanol in a glass vial (e.g., a 1:1 volume ratio).
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Equilibration: Cap the vial and shake gently for a defined period (e.g., 2-4 hours) to allow the compound to partition between the two phases[8].
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Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the aqueous and organic layers.
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Quantification: Carefully remove an aliquot from the aqueous phase and determine the compound's concentration (C_aq) using HPLC. The concentration in the octanol phase (C_oct) can be determined by mass balance or by direct measurement.
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Calculation: Calculate LogD using the formula: LogD = log₁₀ (C_oct / C_aq)[16].
Causality Behind Choices:
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n-Octanol/Water: This solvent system is the industry standard and has been shown to be a good surrogate for biological membranes[10].
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Pre-saturation of Solvents: This is a critical step to ensure thermodynamic accuracy. Failure to do so can lead to significant errors in the final LogD value.
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Centrifugation: This ensures a clean separation of the two phases without cross-contamination, which is essential for accurate concentration measurements.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Methoxy-1H-indole-2-carboxylic acid | CAS 103260-65-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 4-(benzyloxy)-1H-indole-2-carboxylic acid | C16H13NO3 | CID 2735497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 4-phenoxy-1H-indole-2-carboxylic acid | C15H11NO3 | CID 59600239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 10. Jant's web site [shaker.umh.es]
- 11. bellevuecollege.edu [bellevuecollege.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. web.williams.edu [web.williams.edu]
- 15. chem.ws [chem.ws]
- 16. cmst.eu [cmst.eu]

